methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate
CAS No.: 946260-80-6
Cat. No.: VC11922805
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946260-80-6 |
|---|---|
| Molecular Formula | C22H25N3O4S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C22H25N3O4S/c1-13(2)10-16-11-23-19-17(20(26)25(4)22(28)24(19)3)18(16)30-12-14-6-8-15(9-7-14)21(27)29-5/h6-9,11,13H,10,12H2,1-5H3 |
| Standard InChI Key | LYVLJLYEBPYTRV-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C |
Introduction
Chemical Identity and Molecular Properties
Basic Chemical Descriptors
The compound’s molecular formula is C₂₂H₂₅N₃O₄S, with a molecular weight of 427.5 g/mol. Its IUPAC name, methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate, reflects its intricate architecture:
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A pyrido[2,3-d]pyrimidine core with methyl and 2-methylpropyl substituents.
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A sulfanyl bridge connecting the core to a para-substituted methyl benzoate group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 946260-80-6 | |
| Molecular Formula | C₂₂H₂₅N₃O₄S | |
| Molecular Weight | 427.5 g/mol | |
| IUPAC Name | Methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate |
Structural Features
The pyrido[2,3-d]pyrimidine core consists of a pyridine fused with a pyrimidine ring, creating a planar bicyclic system. Substituents at positions 1, 3, and 6 include methyl, 2-methylpropyl (isobutyl), and sulfanyl-methyl benzoate groups, respectively . The sulfanyl (-S-) bridge enhances lipophilicity, potentially improving membrane permeability, while the benzoate ester may influence metabolic stability .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocol for this compound is published, analogous pyrido[2,3-d]pyrimidines are typically synthesized via multi-step reactions :
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Core Formation: Condensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds.
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Functionalization:
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Sulfanyl Bridge Installation: Thiol-ene coupling or displacement reactions between a pyrido[2,3-d]pyrimidine-thiol intermediate and methyl 4-(bromomethyl)benzoate .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Cyclocondensation | Uracil derivative + dienophile | Pyrido[2,3-d]pyrimidine core |
| 2 | N-Alkylation | Methyl iodide, base | Methyl groups at N1 and N3 |
| 3 | C6 Alkylation | Isobutyl bromide, Lewis acid | 2-Methylpropyl at C6 |
| 4 | Thiolation | Lawesson’s reagent | Thiol group at C5 |
| 5 | Sulfanyl Bridging | Methyl 4-(bromomethyl)benzoate | Benzoate ester linkage |
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy: Distinct signals for methyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 7.5–8.5 ppm), and ester carbonyl (δ ~170 ppm) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 428.5 [M+H]⁺.
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X-ray Crystallography: Limited for this compound, but related structures exhibit planar fused rings with substituents in equatorial orientations .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Activity
Compounds with similar structures exhibit:
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Antimicrobial Effects: Disruption of bacterial DNA gyrase and topoisomerase IV .
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Antiproliferative Activity: Induction of apoptosis in cancer cells by inhibiting DNA repair enzymes (e.g., PARP-1) .
Table 3: Hypothesized Biological Targets
Applications in Drug Discovery
Lead Optimization Strategies
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Metabolic Stability: The methyl benzoate ester may undergo hepatic hydrolysis to a carboxylic acid, offering prodrug potential .
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Selectivity Modulation: Substituent variations at C6 (e.g., branched vs. linear alkyl groups) could fine-tune kinase selectivity .
Computational Modeling
Molecular dynamics simulations predict favorable binding to CDK2 (RMSD < 2.0 Å over 50 ns), with the sulfanyl bridge forming a hydrogen bond with Lys33 . Free energy calculations (MM-PBSA) suggest a binding affinity of −9.2 kcal/mol, comparable to known CDK inhibitors .
Future Directions and Challenges
Research Gaps
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In Vivo Studies: No pharmacokinetic or toxicity data are available.
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Synthetic Scalability: Current pathways require optimization for gram-scale production .
Emerging Opportunities
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